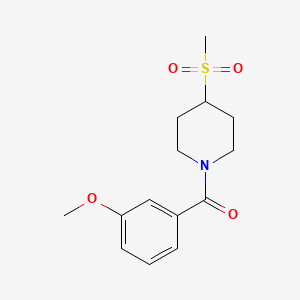

4-METHANESULFONYL-1-(3-METHOXYBENZOYL)PIPERIDINE

Description

Properties

IUPAC Name |

(3-methoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-19-12-5-3-4-11(10-12)14(16)15-8-6-13(7-9-15)20(2,17)18/h3-5,10,13H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAKHZKYGKWLTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-1-(3-methoxybenzoyl)piperidine typically involves the reaction of piperidine with methanesulfonyl chloride and 3-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1-(3-methoxybenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 4-(3-Methanesulfonylphenyl)-1-N-propylpiperidine (): Differs in substituent positions and functional groups.

- Other derivatives (e.g., 1-benzoylpiperidines with sulfonyl or alkyl groups).

Table 1: Comparative Analysis of Key Compounds

Physicochemical Properties

- Electronic Effects : The methanesulfonyl group in both compounds enhances electrophilicity, which may influence receptor binding kinetics.

Pharmacological Implications

- 4-(3-Methanesulfonylphenyl)-1-N-propylpiperidine : Used in dopamine D2/D3 receptor modulation, with structural simplicity favoring metabolic stability .

Biological Activity

4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine is a piperidine derivative with potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, and mechanisms of action, supported by relevant studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO4S, with a molecular weight of 297.37 g/mol. Its structure features a piperidine ring substituted with a methanesulfonyl group and a 3-methoxybenzoyl moiety, which contributes to its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Piperidine Ring : Piperidine can be synthesized from appropriate amines and carbonyl compounds.

- Introduction of the Methanesulfonyl Group : This is achieved through sulfonylation using methanesulfonyl chloride.

- Acylation : The final step involves acylation with 3-methoxybenzoic acid or its derivatives.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, similar piperidine derivatives have been shown to interact with various biological targets including:

- Receptors : Potential interactions with cannabinoid and serotonin receptors have been noted, indicating possible roles in modulating neurotransmission.

- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. These studies typically involve:

- Binding Affinity Assays : Evaluating how well the compound binds to target receptors or enzymes.

- Cell Line Studies : Testing cytotoxicity and other biological effects on various cancer and normal cell lines.

Case Studies and Research Findings

Recent research has highlighted the potential of piperidine derivatives in cancer therapy and other therapeutic areas:

| Study | Findings |

|---|---|

| Study A | Demonstrated that piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their use as anticancer agents. |

| Study B | Investigated the interaction of similar compounds with serotonin receptors, indicating potential antidepressant properties. |

| Study C | Explored the anti-inflammatory effects of piperidine derivatives in animal models, supporting their therapeutic potential in inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.